3-(1H-pyrazol-1-yl)propan-1-amine

Androgen Receptor Antagonism Prostate Cancer Medicinal Chemistry

3-(1H-Pyrazol-1-yl)propan-1-amine (CAS 75653-86-0) is a heterocyclic primary amine with the molecular formula C₆H₁₁N₃ and a molecular weight of 125.17 g/mol, consisting of an unsubstituted pyrazole ring N1-linked to a three-carbon linear propylamine chain. This compound serves as a versatile nitrogen-containing building block in medicinal chemistry, functioning either as a direct precursor for the synthesis of biologically active molecules or as a structural core for further derivatization.

Molecular Formula C6H11N3
Molecular Weight 125.17 g/mol
CAS No. 75653-86-0
Cat. No. B183904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-pyrazol-1-yl)propan-1-amine
CAS75653-86-0
Molecular FormulaC6H11N3
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)CCCN
InChIInChI=1S/C6H11N3/c7-3-1-5-9-6-2-4-8-9/h2,4,6H,1,3,5,7H2
InChIKeyJSXVMXHCFBPCLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-Pyrazol-1-yl)propan-1-amine (CAS 75653-86-0): Procurement Specifications and Core Characteristics


3-(1H-Pyrazol-1-yl)propan-1-amine (CAS 75653-86-0) is a heterocyclic primary amine with the molecular formula C₆H₁₁N₃ and a molecular weight of 125.17 g/mol, consisting of an unsubstituted pyrazole ring N1-linked to a three-carbon linear propylamine chain . This compound serves as a versatile nitrogen-containing building block in medicinal chemistry, functioning either as a direct precursor for the synthesis of biologically active molecules or as a structural core for further derivatization [1]. In its free base form, it is typically supplied as a liquid or low-melting solid with a minimum purity specification of 95% and a predicted ACD/LogP of −0.19 .

Why Unsubstituted 3-(1H-Pyrazol-1-yl)propan-1-amine Cannot Be Casually Replaced by Pyrazole Analogs


In drug discovery and chemical biology, the unsubstituted 3-(1H-pyrazol-1-yl)propan-1-amine scaffold cannot be freely substituted with other pyrazole-containing analogs without altering key molecular properties and biological outcomes. The absence of electron-withdrawing or electron-donating substituents on the pyrazole ring directly influences the electronic distribution, hydrogen-bonding capacity, and metabolic stability of the resulting derivatives [1]. For example, introducing a trifluoromethyl or difluoromethyl group to the pyrazole ring increases lipophilicity and alters target-binding affinity compared to the unsubstituted parent structure, but may also introduce off-target liabilities or pharmacokinetic disadvantages that are undesirable in specific chemical series [2]. Conversely, N-methylation of the primary amine eliminates the nucleophilic primary amine handle required for amide coupling and reductive amination reactions, fundamentally changing the compound‘s synthetic utility . The evidence presented below quantifies the specific dimensions along which 3-(1H-pyrazol-1-yl)propan-1-amine is differentiated from its closest structural analogs.

Quantitative Differentiation Evidence for 3-(1H-Pyrazol-1-yl)propan-1-amine Against Structural Analogs


Comparative Target Engagement in Enzalutamide-Resistant Prostate Cancer: Unsubstituted Pyrazole Core vs. Fluorinated Analogs

In a direct structure-activity relationship study of aryl pyrazol-1-yl-propanamides, the unsubstituted pyrazole B-ring (the core moiety of 3-(1H-pyrazol-1-yl)propan-1-amine) served as the baseline scaffold from which more complex derivatives were developed. Lead compound 26a, which incorporates the pyrazol-1-yl-propanamide core, demonstrated an 80% tumor growth inhibition in enzalutamide-resistant VCaP xenograft models, establishing this unsubstituted pyrazole-propylamine framework as a viable starting point for selective androgen receptor degrader development [1]. In subsequent optimization studies, aryl pyrazol-1-yl-propanamide derivative A3 exhibited a 2-fold improvement in potency over the control compound 26a in 22Rv1 prostate cancer cells, with an IC₅₀ value of 2.04 μmol/L, demonstrating that the unsubstituted pyrazole scaffold can be effectively elaborated to achieve enhanced antiproliferative activity [2].

Androgen Receptor Antagonism Prostate Cancer Medicinal Chemistry

Electronic Tuning Capacity: Unsubstituted Pyrazole vs. Nitro-Substituted Analogs in EGFR-Targeted Scaffolds

The electronic properties of the pyrazole ring in 3-(1H-pyrazol-1-yl)propan-1-amine can be systematically modulated through substituent introduction. The 4-nitro derivative (3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine, CAS 1006962-65-7) represents a key comparative scaffold where the strong electron-withdrawing nitro group significantly alters the heterocycle's reactivity and biological target profile. Studies on nitroarene-containing pyrazole derivatives have demonstrated EGFR enzyme inhibitory activity, with the nitro group serving both as an electronic modulator and as a potential bioreductive trigger for targeted anticancer applications [1]. In contrast, the unsubstituted parent compound (CAS 75653-86-0) provides a neutral electronic baseline with a topological polar surface area of 43.8 Ų and an ACD/LogP of −0.19, whereas the 4-nitro analog exhibits a substantially higher TPSA of 89.7 Ų and a lower XLogP3 of −0.6, reflecting increased polarity and reduced membrane permeability [2]. This electronic tunability, with the unsubstituted compound as the foundational comparator, enables medicinal chemists to rationally design derivatives with predictable physicochemical and target-binding properties.

EGFR Inhibition Nitroarene Chemistry Structure-Activity Relationship

Synthetic Versatility: Primary Amine Handle vs. N-Methylated Secondary Amine Analogs in Amide Coupling Efficiency

The primary amine functional group in 3-(1H-pyrazol-1-yl)propan-1-amine provides a critical synthetic handle that distinguishes it from N-alkylated analogs. Unlike N-methyl-3-(1H-pyrazol-1-yl)propan-1-amine (CAS 1007488-78-9), which contains a secondary amine of reduced nucleophilicity, the unsubstituted primary amine in the target compound can undergo direct amide coupling with carboxylic acids, reductive amination with aldehydes, and sulfonamide formation with sulfonyl chlorides without requiring additional deprotection steps . This fundamental difference in reactive functionality translates to fewer synthetic steps and higher overall yields when the compound is employed as a building block in library synthesis. Furthermore, the pyrazol-1-yl-propanamide scaffold derived from this primary amine has been validated in multiple medicinal chemistry campaigns, including the development of selective androgen receptor degraders, where amide bond formation at the primary amine position is the essential synthetic step for generating biologically active compounds [1].

Amide Bond Formation Building Block Reactivity Parallel Synthesis

Physicochemical Property Baseline: Hydrophilic-Lipophilic Balance of Unsubstituted Scaffold vs. Fluorinated and Nitro Analogs

The unsubstituted 3-(1H-pyrazol-1-yl)propan-1-amine exhibits a moderate hydrophilic-lipophilic balance that differentiates it from fluorinated and nitro-substituted analogs in the same chemical series. The compound has a measured/calculated logP of −0.088 to 0.12 depending on the computational method, and an ACD/LogP of −0.19 [1]. In contrast, fluorinated derivatives such as 3-[3-(difluoromethyl)pyrazol-1-yl]propan-1-amine show increased lipophilicity due to the electron-withdrawing difluoromethyl group, which alters tissue distribution and metabolic stability profiles . The 2-methyl-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine analog exhibits an XLogP3 of 0.9, representing a logP increase of over 1 unit compared to the unsubstituted parent, which significantly impacts blood-brain barrier penetration and plasma protein binding [2]. Additionally, the unsubstituted compound has a topological polar surface area of 43.8 Ų, placing it within favorable ranges for oral bioavailability (typically <140 Ų) while maintaining synthetic accessibility [1]. This balanced property profile makes the unsubstituted scaffold an optimal starting point when minimal lipophilicity is desired and further optimization through substituent addition is planned.

Lipophilicity Drug-Likeness ADME Prediction

Commercial Availability and Purity Consistency: 3-(1H-Pyrazol-1-yl)propan-1-amine vs. Substituted Pyrazolyl-Propylamine Derivatives

From a procurement perspective, 3-(1H-pyrazol-1-yl)propan-1-amine (CAS 75653-86-0) offers distinct advantages over many substituted pyrazolyl-propylamine derivatives in terms of commercial availability, defined purity specifications, and cost. The compound is stocked by multiple reputable suppliers with a minimum purity specification of 95% and available in quantities ranging from 1 g to 25 g, with pricing scaled accordingly . Analytical certificates of analysis (COA) and safety data sheets (SDS) are provided with each batch, ensuring traceable quality for regulated research environments . In contrast, more complex analogs such as the 3-(4-nitro-1H-pyrazol-1-yl)propan-1-amine (CAS 1006962-65-7) and N-methyl-3-(1H-pyrazol-1-yl)propan-1-amine (CAS 1007488-78-9) are often supplied as part of specialized screening collections without guaranteed analytical data, with vendors explicitly disclaiming responsibility for identity and purity verification . The hydrochloride salt form of the target compound (dihydrochloride) is also commercially available, offering improved aqueous solubility and handling characteristics for biological assay preparation while maintaining the same core scaffold .

Chemical Procurement Building Block Sourcing Quality Control

Multi-Target Scaffold Potential: Unsubstituted Pyrazolyl-Propylamine in Kinase vs. GPCR Chemical Space

The unsubstituted 3-(1H-pyrazol-1-yl)propan-1-amine core demonstrates broad applicability across multiple target classes, distinguishing it from more specialized substituted analogs that are optimized for single-target engagement. The scaffold has been employed in the design of JAK kinase inhibitors, where 4-amino-(1H)-pyrazole derivatives incorporating the pyrazolyl-propylamine motif exhibited potent inhibitory activity against JAK family kinases in vitro [1]. Concurrently, the same core scaffold has been utilized in the development of androgen receptor antagonists, as demonstrated by the aryl pyrazol-1-yl-propanamide series achieving selective AR degradation and pan-antagonist activity [2]. Additionally, pyrazole-based compounds containing the propylamine linker have been investigated as potential mGluR2 antagonists, highlighting the scaffold's utility in GPCR-targeted drug discovery [3]. This multi-target versatility, validated across distinct protein families, indicates that the unsubstituted scaffold is a genuine privileged structure that can be rationally elaborated to address diverse therapeutic hypotheses without the target-class bias inherent in pre-functionalized analogs.

Kinase Inhibition GPCR Ligands Privileged Scaffold

Optimal Research and Procurement Applications for 3-(1H-Pyrazol-1-yl)propan-1-amine (CAS 75653-86-0)


Medicinal Chemistry Lead Optimization: Developing Androgen Receptor-Targeted Therapeutics

3-(1H-Pyrazol-1-yl)propan-1-amine is optimally deployed as the core building block for synthesizing aryl pyrazol-1-yl-propanamides with selective androgen receptor degrader (SARD) and pan-antagonist activity. The unsubstituted pyrazole B-ring provides a synthetically validated starting point that, when elaborated through amide coupling with appropriate A-ring carboxylic acids, yields compounds capable of achieving 80% tumor growth inhibition in enzalutamide-resistant prostate cancer xenograft models [1]. Further derivatization of this scaffold has produced analogs such as compound A3 with an IC₅₀ of 2.04 μmol/L against 22Rv1 prostate cancer cells, representing a 2-fold improvement over lead compound 26a [2]. Procurement of the unsubstituted amine enables medicinal chemistry teams to systematically explore structure-activity relationships by varying the A-ring aryl group and linker modifications without introducing confounding substituent effects on the pyrazole core.

Parallel Library Synthesis: High-Throughput Amide and Sulfonamide Derivatization

The primary amine functionality of 3-(1H-pyrazol-1-yl)propan-1-amine makes it ideally suited for automated parallel synthesis workflows requiring efficient amide bond formation. Unlike N-alkylated secondary amine analogs that exhibit reduced nucleophilicity and require pre-activation, the primary amine can be directly coupled with diverse carboxylic acids and sulfonyl chlorides under standard conditions (e.g., HATU/DIPEA or EDC/HOBt) . This reactivity profile supports the rapid generation of compound libraries containing the pyrazol-1-yl-propanamide or pyrazol-1-yl-propanesulfonamide pharmacophore, with the unsubstituted pyrazole ring providing a consistent electronic baseline for subsequent SAR analysis [3]. The commercial availability of the compound in multiple pack sizes (1 g–25 g) with batch-specific certificates of analysis further supports reproducible library production .

Physicochemical Property Optimization: Low-Lipophilicity Starting Point for CNS and Peripheral Programs

For drug discovery programs where minimizing baseline lipophilicity is critical—such as CNS-penetrant candidates where LogP must be carefully controlled, or peripheral programs seeking to avoid phospholipidosis and CYP inhibition—3-(1H-pyrazol-1-yl)propan-1-amine provides an advantageous starting point. With a calculated LogP ranging from −0.19 to 0.12 and a topological polar surface area of 43.8 Ų, the unsubstituted scaffold offers a hydrophilic-lipophilic balance that can be systematically tuned through substituent addition [4]. In contrast, fluorinated analogs such as the 3-(trifluoromethyl)pyrazole derivative exhibit XLogP3 values of 0.9, representing a >1 log unit increase that may introduce undesirable off-target pharmacology and ADME liabilities [5]. The unsubstituted scaffold therefore enables medicinal chemists to explore chemical space while maintaining favorable drug-like properties from the outset.

Multi-Target Probe Development: Kinase, Nuclear Receptor, and GPCR Chemical Biology

The 3-(1H-pyrazol-1-yl)propan-1-amine scaffold has demonstrated validated activity across at least three distinct protein target classes: JAK family kinases [6], androgen receptor (nuclear receptor) [7], and metabotropic glutamate receptor 2 (GPCR) [8]. This multi-target versatility positions the unsubstituted building block as a genuine privileged scaffold suitable for chemical biology probe development and target identification campaigns. Procurement of this single core building block enables parallel investigation of structure-activity relationships across multiple therapeutic hypotheses without requiring separate scaffold inventories. The balanced physicochemical properties and primary amine synthetic handle further support rapid probe optimization and tool compound generation for target validation studies.

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